
C27H32Fno2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C27H32FNO2 is known as 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester. This compound is a member of the benzoic acid ester family and is characterized by its complex structure, which includes a heptylcyclohexyl group, a benzoic acid moiety, and a cyano-fluorophenyl ester group. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester typically involves the esterification of 4-(4-Heptylcyclohexyl)benzoic acid with 4-cyano-3-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptylcyclohexyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
作用机制
The mechanism of action of 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester involves its interaction with specific molecular targets. The compound can integrate into lipid bilayers due to its amphiphilic structure, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery mechanisms. Additionally, the cyano and fluorophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets.
相似化合物的比较
4-(4-Heptylcyclohexyl)benzoic acid: Lacks the cyano and fluorophenyl ester groups, making it less versatile in certain applications.
4-Cyano-3-fluorophenyl benzoate: Does not have the heptylcyclohexyl group, which affects its amphiphilic properties.
4-(4-Heptylcyclohexyl)phenyl ester: Similar structure but lacks the cyano group, altering its chemical reactivity.
Uniqueness: 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester is unique due to its combination of a heptylcyclohexyl group, a benzoic acid moiety, and a cyano-fluorophenyl ester group. This combination imparts distinct amphiphilic properties, making it highly valuable in research involving membrane interactions and advanced material development.
属性
分子式 |
C27H32FNO2 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
(E)-1-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H32FNO2/c1-19(2)21-9-6-20(7-10-21)8-15-25(30)29-18-17-27(31)16-4-3-5-24(27)26(29)22-11-13-23(28)14-12-22/h6-15,19,24,26,31H,3-5,16-18H2,1-2H3/b15-8+ |
InChI 键 |
ZNMDYRBJLIGPMV-OVCLIPMQSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)

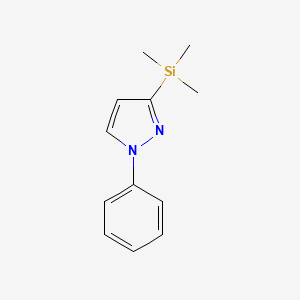
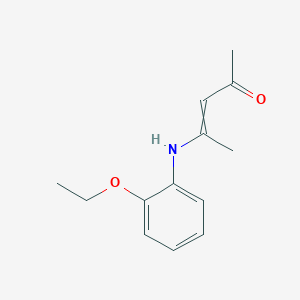
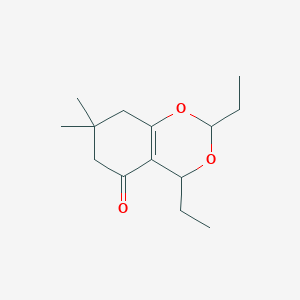
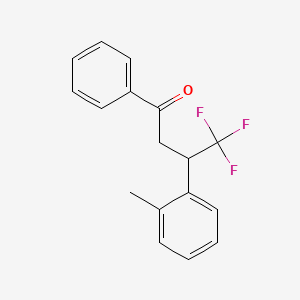
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
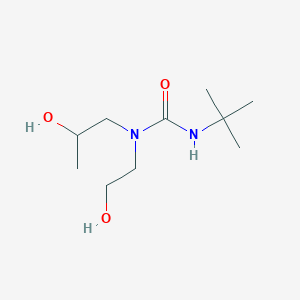
![N-{2-[3-(trifluoromethyl)phenyl]prop-2-en-1-yl}benzamide](/img/structure/B12614954.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
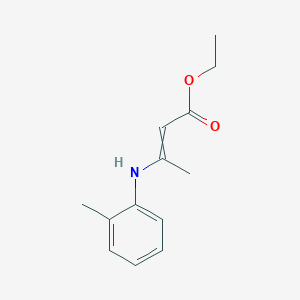
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)
![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
